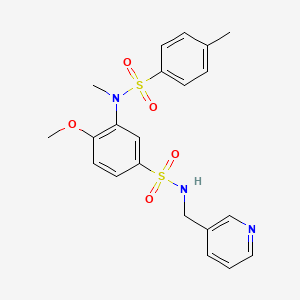

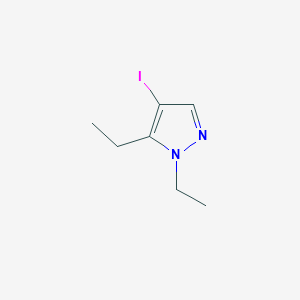

![molecular formula C12H23NO4 B2595799 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid CAS No. 1822613-03-5](/img/structure/B2595799.png)

3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine . It has a molecular weight of 231.29 .

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound is an off-white powder . Its storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis of Electrophilic Building Blocks

One significant application involves the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds. Zimmermann and Seebach (1987) described the preparation of such building blocks through the acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids, followed by bromination. This process enables the synthesis of chiral derivatives of pyruvic acid and other carboxylic acids, demonstrating the compound's role in constructing stereochemically rich synthons for organic synthesis (Zimmermann & Seebach, 1987).

Enantioselective Synthesis of Neuroexcitants

Another application is in the enantioselective synthesis of neuroexcitants, where Pajouhesh et al. (2000) detailed the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of the neuroexcitant AMPA. The process involves the coupling of a protected glycine derivative with a bromomethyl isoxazoline, showcasing the compound's utility in synthesizing enantiomerically pure neuroactive compounds (Pajouhesh et al., 2000).

Fluorescent Amino Acid Derivatives

Szymańska et al. (2003) explored its application in the synthesis of fluorescent amino acid derivatives, notably synthesizing a highly fluorescent derivative that serves as a sensitive analytical probe for peptide conformation analysis. This demonstrates the compound's potential in biophysical studies and materials science, where fluorescence tagging is invaluable (Szymańska et al., 2003).

Synthesis of Highly Lipophilic Amino Acids

Medina et al. (2000) reported on the enantioselective synthesis of conformationally rigid, highly lipophilic amino acids substituted with a mesityl group. This work highlights the versatility of "3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid" in synthesizing amino acid derivatives with tailored steric and electronic properties for advanced materials and catalysis research (Medina et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7(2)9(10(14)15)8(3)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYZAYOBAYHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

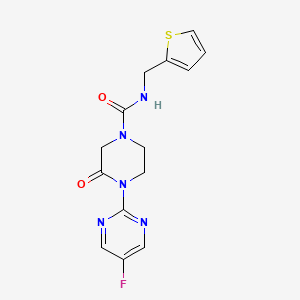

![N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B2595717.png)

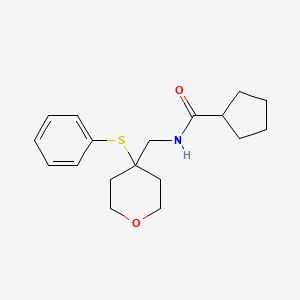

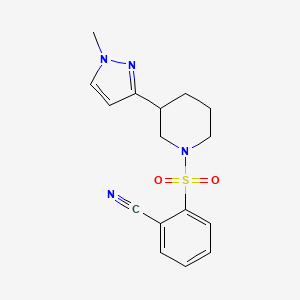

![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)

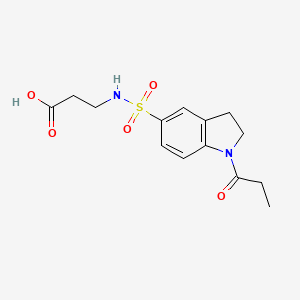

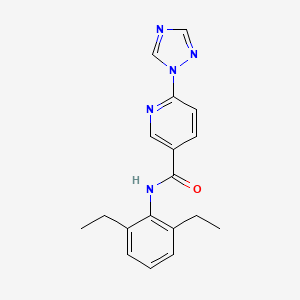

![2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2595721.png)

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)

![1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2595725.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)